5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-22-14-3-2-11(16)8-15(14)24(20,21)18-12-9-17-19(10-12)13-4-6-23-7-5-13/h2-3,8-10,13,18H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWYYLKRYCFCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluorine and methoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas and methanol in the presence of a catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene ring with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Pyrazole Ring Formation: The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and a suitable diketone. The resulting pyrazole derivative is then coupled with the benzene-sulfonamide intermediate.
Oxan-4-yl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial properties. For example, a series of new sulfonamides synthesized from pyrazole derivatives showed significant antibacterial and antifungal activities against various strains. Compounds similar to 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide have been evaluated for their efficacy against pathogens such as Escherichia coli and Candida albicans, showing promising results in inhibiting growth compared to standard antibiotics like Ofloxacin and Fluconazole .
Antioxidant Activity
In addition to antimicrobial properties, compounds with a similar structure have been investigated for their antioxidant capabilities. The DPPH radical scavenging assay has been employed to assess the antioxidant activity of these compounds, revealing that certain derivatives possess substantial free radical scavenging abilities. This suggests potential applications in preventing oxidative stress-related diseases .
Antileishmanial Activity
The antileishmanial profile of pyrazole-based sulfonamides has also been explored. Research indicates that some derivatives exhibit potent activity against Leishmania species, with IC50 values comparable to established treatments like pentamidine. This highlights the potential of these compounds in treating leishmaniasis, a disease caused by parasitic protozoa .
Example 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole-based sulfonamides, compounds were synthesized and tested against clinical isolates. Among them, specific derivatives exhibited MIC values significantly lower than those of conventional antibiotics, indicating enhanced potency against resistant strains. These findings suggest a pathway for developing new antibiotics based on the structure of this compound.
Example 2: Antioxidant Properties
A comparative analysis of antioxidant activities among several synthesized sulfonamides revealed that certain compounds displayed high scavenging activity (up to 92.64%) against DPPH radicals. This positions them as potential candidates for formulation in nutraceuticals aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
BK12505 (3-Methoxy analog) :
The compound 3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide (BK12505) shares the same pyrazole-oxan-4-yl-sulfonamide core but differs in the substitution pattern on the benzene ring (3-methoxy vs. 5-fluoro-2-methoxy). This positional isomerism may influence electronic properties and binding affinity. For example, the electron-withdrawing fluorine atom in the target compound could enhance electrophilic interactions compared to BK12505’s purely electron-donating methoxy group .Pyrazole Derivatives from 4-Fluorophenylhydrazine :
Studies on pyrazole derivatives, such as 5-fluoro-2-[1-(4-methoxy-phenyl)-1H-pyrazole-4-yl]-3,3-dimethyl-3H-indole, demonstrate that fluorine substitution can significantly impact cytotoxic activity. The target compound’s fluorine at position 5 may similarly enhance bioactivity, as seen in analogs where fluorine improves metabolic stability and target engagement .
Heterocyclic Modifications
BK12508 (Pyrrolo-Pyrimidine Core) :
The compound 3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide (BK12508) replaces the benzene-sulfonamide core with a pyrrolo-pyrimidine scaffold. While structurally distinct, BK12508’s 4-fluorophenyl group highlights the role of fluorine in optimizing pharmacokinetic properties, such as solubility and membrane permeability—a feature shared with the target compound .- Chlorophenoxy-Substituted Pyrazoles: Compounds like N-[1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CID 1005629-66-2) feature bulkier substituents (e.g., chlorophenoxy groups) instead of the oxan-4-yl moiety.
Key Research Findings and Data
Table 1: Comparative Analysis of Structural Analogs
Mechanistic and Functional Insights
- Steric Considerations: The oxan-4-yl group provides a balance between steric bulk and hydrophilicity, which may improve solubility compared to purely aromatic substituents (e.g., chlorophenoxy groups in CID 1005629-66-2) .
- Biological Relevance : Fluorine’s role in improving metabolic stability (via reduced CYP450-mediated oxidation) is well-documented in analogs like BK12508, suggesting similar advantages for the target compound .
Biological Activity
5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound belonging to the class of arylsulfonyl pyrazoles. This compound features a benzene ring linked to a sulfonamide group, which is further connected to a pyrazole ring. The presence of fluorine and methoxy substituents on the benzene ring enhances its biological activity. Despite its promising structure, detailed research on its specific biological activities remains limited.
The biological activity of pyrazole derivatives, including this compound, is often associated with their ability to interact with various biological targets. Pyrazole compounds have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. However, specific studies detailing the mechanism of action for this particular compound are currently absent in the literature .
Related Compounds and Activities
While direct studies on this compound are scarce, related pyrazole compounds have shown significant biological activities:
| Compound Name | Activity | Reference |
|---|---|---|
| Celecoxib | COX-2 inhibitor (anti-inflammatory) | |
| Rimonabant | Cannabinoid receptor antagonist (anti-obesity) | |
| Phenylbutazone | Non-steroidal anti-inflammatory drug (NSAID) |
These compounds highlight the potential for pyrazole derivatives to serve as effective therapeutic agents.
Case Studies
A review of recent publications indicates that many pyrazole derivatives have been synthesized and evaluated for their biological activities. For instance, studies have shown that certain pyrazole compounds exhibit potent inhibition against cancer cell lines with IC50 values in the low micromolar range . Although specific data on this compound is lacking, the structural similarities with other active pyrazoles suggest potential efficacy in similar applications.
Q & A
Q. Crystallographic Validation :
- Use SHELXL for structure refinement from single-crystal X-ray diffraction data. Key parameters:
- WinGX Suite : Process diffraction data and generate ORTEP diagrams to visualize molecular geometry .
Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond length anomalies) for this sulfonamide derivative?
Answer:
Contradictions often arise from:
- Disorder in Crystal Lattices : Use SHELXD to model disordered regions via partial occupancy refinement .
- Thermal Motion Artifacts : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for anisotropic motion .
- Validation Tools :
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound against kinase targets?
Answer:
Scaffold Modification :
- Pyrazole Substitution : Replace the oxan-4-yl group with piperidin-4-yl (as in crizotinib analogs) to assess steric effects on binding .
- Sulfonamide Bioisosteres : Substitute the benzene-sulfonamide with thiadiazole or oxadiazole to modulate solubility and target affinity .
Enzyme Assays :
- In Vitro Kinase Profiling : Test inhibitory activity (IC) against TrkA, COX-2, or N-myristoyltransferase using fluorescence polarization assays .
- Co-crystallization : Determine binding modes with kinases (e.g., TrkA) using high-resolution X-ray structures .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding free energies and residency times .
Advanced: How can researchers address low solubility or stability of this compound in biological assays?
Answer:
Solubility Enhancement :
Q. Stability Optimization :
- pH Adjustment : Maintain assays at pH 7.4 to minimize sulfonamide hydrolysis.
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the fluoro-benzene moiety .
Advanced: What experimental designs are optimal for identifying off-target effects in cellular models?
Answer:
Proteome-Wide Screens :
- Chemical Proteomics : Use immobilized compound probes to capture interacting proteins in cell lysates .
Transcriptomic Profiling :
- Conduct RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis or inflammation pathways) .
Phenotypic Assays :
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
Pharmacokinetic Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
